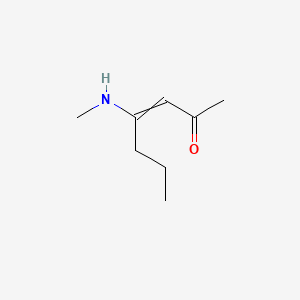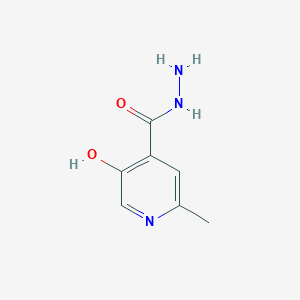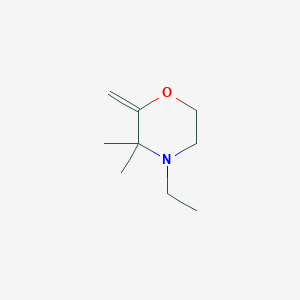
Acetylpyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylpyran-2-one is a heterocyclic compound that belongs to the pyran family. It is characterized by a six-membered ring containing one oxygen atom and a ketone group at the second position. This compound is known for its diverse chemical reactivity and is used as a building block in various synthetic and medicinal chemistry applications.
準備方法
Synthetic Routes and Reaction Conditions
Acetylpyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate alkanones with N,N-dimethylformamide dimethyl acetal (DMFDMA) and hippuric acid in the presence of a large excess of acetic anhydride . Another method includes the use of metal-free and transition metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. These methods focus on maximizing yield and minimizing reaction times and costs. The use of green chemistry principles, such as employing reusable catalysts and environmentally friendly solvents, is also gaining traction in industrial settings .
化学反応の分析
Types of Reactions
Acetylpyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of this compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
科学的研究の応用
Acetylpyran-2-one has a broad spectrum of applications in scientific research:
作用機序
The mechanism by which acetylpyran-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activities are often attributed to its ability to interact with cellular enzymes and receptors, leading to modulation of signaling pathways and cellular responses . The exact molecular targets and pathways can vary depending on the specific derivative and application.
類似化合物との比較
Similar Compounds
Compounds similar to acetylpyran-2-one include:
2-Acetyl-1-pyrroline: Known for its aroma and flavor properties.
6-Acetyl-2,3,4,5-tetrahydropyridine: Another compound with similar structural features and aroma characteristics.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form numerous derivatives makes it a valuable compound in synthetic and medicinal chemistry .
特性
分子式 |
C7H6O3 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
3-acetylpyran-2-one |
InChI |
InChI=1S/C7H6O3/c1-5(8)6-3-2-4-10-7(6)9/h2-4H,1H3 |
InChIキー |
GHDWIOYZXHAFKH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=COC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



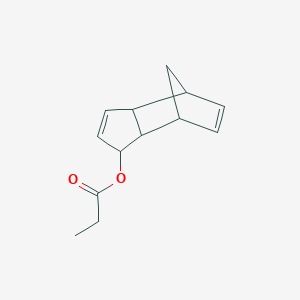

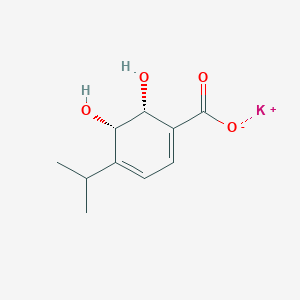
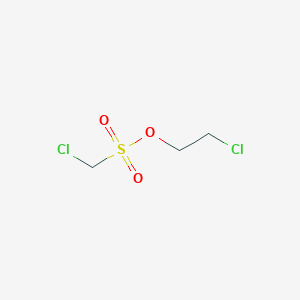
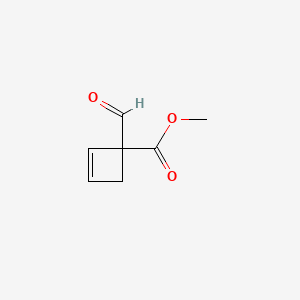
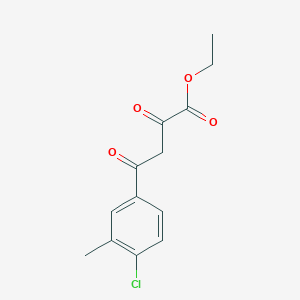
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)
